Asperlicin B

CCK receptor pharmacology natural product potency structure-activity relationship

Asperlicin B (C₃₁H₂₉N₅O₅, MW 551.59) is a naturally occurring, nonpeptide cholecystokinin (CCK) receptor antagonist produced by fermentation of the fungus Aspergillus alliaceus. It belongs to the asperlicin family of tetracyclic quinazolinobenzodiazepine alkaloids and was discovered alongside asperlicins C, D, and E as a minor fermentation product.

Molecular Formula C31H29N5O5
Molecular Weight 551.6 g/mol
CAS No. 93413-08-2
Cat. No. B1197652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsperlicin B
CAS93413-08-2
Synonymsasperlicin B
Molecular FormulaC31H29N5O5
Molecular Weight551.6 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)N2C(N1O)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O
InChIInChI=1S/C31H29N5O5/c1-17(2)15-25-29(39)35-24-14-8-5-11-20(24)31(40,30(35)36(25)41)16-22-26-32-21-12-6-3-9-18(21)28(38)34(26)23-13-7-4-10-19(23)27(37)33-22/h3-14,17,22,25,30,40-41H,15-16H2,1-2H3,(H,33,37)/t22-,25-,30+,31-/m0/s1
InChIKeySVMKNJGSJSFLSU-IWENFQHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asperlicin B (CAS 93413-08-2): A Potent Nonpeptide Cholecystokinin Antagonist Natural Product for Gastrointestinal and Pancreatic Research


Asperlicin B (C₃₁H₂₉N₅O₅, MW 551.59) is a naturally occurring, nonpeptide cholecystokinin (CCK) receptor antagonist produced by fermentation of the fungus Aspergillus alliaceus [1]. It belongs to the asperlicin family of tetracyclic quinazolinobenzodiazepine alkaloids and was discovered alongside asperlicins C, D, and E as a minor fermentation product [1]. Asperlicin B acts as a competitive antagonist at peripheral CCK₁ (CCK-A) receptors and served as a critical lead structure for the development of potent synthetic CCK antagonists including devazepide (MK-329, L-364,718) [2].

Why Asperlicin B Cannot Be Substituted with Other CCK Antagonists in Mechanistic and Pharmacological Studies


CCK receptor antagonists span a vast potency range—from millimolar (proglumide) to sub-nanomolar (devazepide)—and exhibit divergent receptor subtype selectivity profiles, physicochemical properties, and in vivo pharmacological behaviors [1]. Asperlicin B occupies a unique position within this landscape: it is approximately seven times more potent than its parent compound asperlicin at peripheral CCK₁ receptors, yet structurally distinct from synthetic benzodiazepine-based antagonists such as devazepide and L-365,260 [2]. Substituting asperlicin B with close analogs such as asperlicin C, D, or E introduces different molecular topologies and receptor interaction profiles that can confound experimental interpretation. The quantitative evidence below demonstrates why direct interchange of asperlicin B with alternative CCK antagonists yields non-equivalent pharmacological outcomes.

Asperlicin B Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Key CCK Antagonist Comparators


7-Fold Potency Gain Over Parent Compound Asperlicin at Peripheral CCK₁ Receptors

Asperlicin B was identified as the most potent among the four novel asperlicins (B, C, D, E) discovered from A. alliaceus, exhibiting approximately seven times greater potency than the parent compound asperlicin in inhibiting ¹²⁵I-CCK binding to peripheral CCK receptors [1]. Asperlicin itself has a reported IC₅₀ of 1.4 ± 0.2 μM for CCK₁ receptor binding [2], which translates to an estimated IC₅₀ of approximately 0.20 μM for asperlicin B under comparable assay conditions. This 7-fold potency differential is a direct consequence of structural modification—asperlicin B contains an additional hydroxyl group on the imidazoindole moiety (C31H29N5O5 vs. C31H29N5O4 for asperlicin) [3].

CCK receptor pharmacology natural product potency structure-activity relationship

~3,000-Fold Affinity Advantage Over the Classical CCK Antagonist Proglumide

Asperlicin B, through its estimated IC₅₀ of ~0.20 μM at CCK₁ receptors, demonstrates an affinity advantage of approximately 3,000-fold over the classical glutaramic acid-derived CCK antagonist proglumide, which has a reported CCK₁ receptor IC₅₀ of 6,000 μM [1]. The parent compound asperlicin (IC₅₀ = 1.4 μM) already exhibits 300–400 times greater affinity than proglumide for pancreatic, ileal, and gallbladder CCK receptors [2]; asperlicin B further extends this advantage. This affinity differential renders proglumide unsuitable as a substitute for asperlicin B in experiments where robust and complete CCK receptor blockade is required at pharmacologically achievable concentrations.

CCK receptor affinity proglumide comparison natural product vs. synthetic antagonist

Structural Basis for Differentiation: Additional Hydroxyl Group Confers Altered Physicochemical Properties vs. Asperlicin

The structural distinction between asperlicin B (C₃₁H₂₉N₅O₅) and asperlicin (C₃₁H₂₉N₅O₄) is the presence of an additional hydroxyl group on the imidazo[1,2-a]indole moiety of asperlicin B, as determined by ¹H NMR and mass spectral analysis [1]. This structural modification is reflected in the UV absorption profile: asperlicin B exhibits λmax (methanol) of 310 nm (ε 4,000), compared to asperlicin's λmax of 310.5 nm (ε 4,075) [2]. The additional hydroxyl group increases molecular weight (551.59 vs. 535.59 Da) and introduces an extra hydrogen bond donor/acceptor, which is expected to improve aqueous solubility compared to the water-insoluble parent asperlicin [2]. This structural difference has direct implications for compound handling in aqueous assay buffers.

natural product chemistry physicochemical properties structural differentiation

In Vitro Potency Position Relative to High-Affinity Synthetic CCK₁ Antagonist Devazepide

Devazepide (L-364,718, MK-329), the synthetic 1,4-benzodiazepine CCK₁ antagonist derived from structure-based optimization of the asperlicin scaffold, exhibits an IC₅₀ of 0.08 μM (80 nM) at CCK₁ receptors [1], compared to asperlicin B's estimated IC₅₀ of ~0.20 μM. This places asperlicin B approximately 2.5-fold less potent than devazepide in vitro. However, devazepide was designed for oral bioavailability and sub-nanomolar potency (Ki = 0.3 nM in some assays [2]), whereas asperlicin B represents the natural product lead with a distinctive heptacyclic framework that retains the full asperlicin pharmacophore including the imidazoindole-diol moiety absent in devazepide [3].

CCK₁ receptor antagonist devazepide comparison natural product vs. synthetic

Improved In Vitro Potency May Address the In Vivo Efficacy Limitation of Parent Asperlicin in Pancreatic Secretion Assays

In a direct comparative in vivo study of CCK receptor antagonists on caerulein-stimulated rat pancreatic secretion, asperlicin (the parent compound) was unable to abolish caerulein-stimulated secretion, whereas the synthetic antagonists L-364,718 (devazepide), CR 1409 (lorglumide), CR 1392, and CR 1505 (loxiglumide) all achieved complete suppression [1]. This in vivo efficacy gap for asperlicin is attributed to its moderate potency (IC₅₀ = 1.4 μM) and poor aqueous solubility. Asperlicin B, with an estimated 7-fold higher potency (~0.20 μM) and an additional hydroxyl group predicted to improve solubility, represents a rational candidate to overcome this in vivo efficacy deficit, although direct in vivo data for asperlicin B are not yet reported in the peer-reviewed literature.

pancreatic secretion in vivo CCK antagonism caerulein-stimulated secretion

Peripheral CCK₁ Receptor Selectivity Profile Inherited from the Asperlicin Class

The asperlicin class, including asperlicin B, exhibits selectivity for peripheral CCK₁ (CCK-A) receptors over brain CCK and gastrin (CCK₂) receptors [1]. The parent compound asperlicin demonstrated 300–400 times greater affinity for pancreatic, ileal, and gallbladder CCK receptors compared to proglumide, with markedly lower affinity for brain cortical CCK receptors [2]. This peripheral selectivity profile discriminates asperlicin B from non-selective CCK antagonists such as proglumide (which binds both CCK₁ and CCK₂ receptors with IC₅₀ values of 6,000 μM and 11,000 μM, respectively; selectivity ratio ~1.8 [3]) and from the CCK₂-selective antagonist L-365,260 (CCK₂ IC₅₀ = 2.0 μM; CCK₁ IC₅₀ = 280 μM; selectivity ratio ~140 toward CCK₂ [3]). Asperlicin B is thus predicted to confer CCK₁-preferring antagonism, making it suitable for studies targeting peripheral CCK-mediated physiological processes.

CCK receptor subtype selectivity peripheral vs. central CCK receptors CCK₁ vs. CCK₂ selectivity

Asperlicin B Optimal Research and Procurement Application Scenarios Based on Quantitative Differentiation Evidence


CCK₁ Receptor Pharmacology: Selecting Asperlicin B Over Asperlicin for Higher Potency In Vitro Binding and Functional Assays

When designing in vitro CCK₁ receptor binding displacement assays or functional assays (e.g., CCK-stimulated amylase secretion from pancreatic acini), asperlicin B should be selected over the parent compound asperlicin. The 7-fold potency advantage (estimated IC₅₀ ~0.20 μM vs. 1.4 μM for asperlicin) means that asperlicin B achieves equivalent receptor occupancy at 7-fold lower concentrations, reducing compound consumption and minimizing potential solvent-related artifacts [1]. This potency gain is particularly relevant for laboratories performing concentration-response curves where high concentrations of the less potent asperlicin may exceed solubility limits in aqueous buffers. The additional hydroxyl group on asperlicin B further favors improved aqueous compatibility compared to water-insoluble asperlicin [2].

Natural Product Lead Compound Development: Asperlicin B as a Scaffold for Semi-Synthetic CCK Antagonist Optimization

Asperlicin B represents a more advanced starting point than asperlicin for medicinal chemistry programs aimed at developing novel CCK antagonists. The 7-fold potency advantage of the natural product itself means that semi-synthetic derivatives of asperlicin B may achieve higher baseline potency than corresponding asperlicin derivatives [1]. The intact imidazoindole-diol moiety of asperlicin B provides additional functionalization sites (the extra hydroxyl group) that are absent in asperlicin and in simplified synthetic analogs like devazepide [3]. Structure-activity relationship studies comparing asperlicin B derivatives with those derived from asperlicin C, D, or E can exploit differential synthetic handles and ring constraints [3]. Notably, the Merck team's successful optimization of the asperlicin scaffold into devazepide demonstrates the value of natural product leads in this target class [4].

Peripheral CCK Receptor Selectivity Studies: Using Asperlicin B to Avoid Central CCK₂ and Gastrin Receptor Confounding

For experiments requiring selective interrogation of peripheral CCK₁ receptor function—such as gallbladder contraction, pancreatic enzyme secretion, gastric emptying, and intestinal motility studies—asperlicin B is predicted to exhibit the peripheral CCK₁ selectivity characteristic of the asperlicin class (>300-fold preference for peripheral over brain CCK receptors [1]). This selectivity profile makes asperlicin B a more appropriate choice than the non-selective antagonist proglumide (CCK₁/CCK₂ selectivity ratio of only 1.8 [5]) or the CCK₂-preferring antagonist L-365,260 [5]. Researchers studying the physiological role of peripheral CCK₁ receptors in isolation from central CCK pathways should consider asperlicin B as a tool compound that minimizes off-target CCK₂ receptor interference.

Biosynthetic and Natural Product Chemistry Research: Asperlicin B as a Key Intermediate in Asperlicin Biosynthetic Pathway Elucidation

Asperlicin B occupies a specific position in the biosynthetic pathway of the asperlicin family. Genetic and biochemical studies have elucidated that the two-enzyme pathway (AspA NRPS and AspB FAD-dependent monooxygenase) converts tryptophan and anthranilate building blocks into asperlicin C and D, which are subsequently transformed into asperlicin E [6]. Asperlicin B, as a hydroxylated derivative of asperlicin, serves as a valuable reference standard for biosynthetic studies investigating the timing and enzymology of hydroxylation steps in the pathway [3]. Researchers conducting directed biosynthesis experiments to generate novel asperlicin analogs should include asperlicin B as an analytical standard to benchmark hydroxylation efficiency and regioselectivity [6]. Procurement of authentic asperlicin B reference material is essential for accurate chromatographic peak identification in fermentation broth analysis.

Quote Request

Request a Quote for Asperlicin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.